3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride
Description
Historical Context of Piperidine Derivatives in Chemical Research
The foundational history of piperidine derivatives traces back to the mid-19th century when Scottish chemist Thomas Anderson first reported piperidine in 1850, with independent confirmation by French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the initial synthetic pathway for this important heterocyclic amine. The molecular formula (CH₂)₅NH describes a six-membered ring containing five methylene bridges and one amine bridge, creating a structure that would become fundamental to pharmaceutical development. The nomenclature derives from the genus name Piper, reflecting the Latin word for pepper, emphasizing the natural origins of piperidine-containing compounds.
The evolution of piperidine chemistry gained substantial momentum during the 20th century, particularly during World War II when German chemists recognized the strategic importance of synthetic opioids. German researchers concentrated on the piperidine ring structure rather than the more complex morphine framework, leading to the development of meperidine and establishing a foundation for future pharmaceutical innovations. This strategic focus on piperidine-based compounds demonstrated the versatility of the ring system and its potential for creating potent analgesic compounds with improved synthetic accessibility.
The pharmaceutical industry's recognition of piperidine derivatives accelerated significantly following Paul Janssen's work in developing fentanyl and its congeners. Janssen's research team replaced the methyl group attached to the nitrogen in meperidine with a benzene ring, subsequently adding carbonyl and hydroxyl groups to enhance analgesic potency. This systematic approach to molecular modification established principles that continue to guide contemporary research in piperidine derivative development. The success of these early investigations demonstrated that structural modifications to the piperidine ring could produce compounds with dramatically altered pharmacological properties while maintaining the core heterocyclic framework.
Modern research in piperidine chemistry has expanded to encompass diverse applications including monoamine oxidase inhibition, dopamine receptor modulation, and various therapeutic targets. Contemporary synthetic approaches have evolved from simple substitution reactions to sophisticated multicomponent reactions and stereoselective syntheses. The development of new catalytic systems and reaction methodologies has enabled the preparation of increasingly complex piperidine derivatives with precise stereochemical control. Recent advances in synthetic chemistry have facilitated the creation of spiropiperidines, condensed piperidines, and highly substituted derivatives that extend far beyond the original simple piperidine structure discovered in the 19th century.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUGTOPIEONWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-83-6 | |
| Record name | Piperidine, 3-[[(2-methylphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution and Benzylation
A key step in the synthesis is the reaction of a piperidine derivative containing a free hydroxymethyl group with 2-methylbenzyl halide (commonly bromide or chloride) to form the ether linkage. This step is usually performed in an organic solvent such as toluene or xylene at elevated temperatures (80–120 °C) to promote substitution.
- Reaction conditions :
- Solvent: Toluene or xylene
- Temperature: 80–120 °C
- Benzyl halide: 2-methylbenzyl chloride or bromide
- Base: Organic base or carbonate to neutralize the acid formed
This step yields the intermediate 3-(((2-methylbenzyl)oxy)methyl)piperidine.
Catalytic Hydrogenation
Catalytic hydrogenation is used to reduce any unsaturated intermediates or to remove protecting groups if present. The reaction is carried out in alcohol solvents such as methanol, ethanol, or isopropanol using catalysts like palladium on carbon (Pd-C) or ruthenium on carbon (Ru-C).
- Reaction conditions :
- Catalyst: Pd-C or Ru-C (5–15% by mass relative to substrate)
- Solvent: Methanol, ethanol, or isopropanol
- Hydrogen pressure: 5–10 MPa
- Temperature: 80–120 °C
- Time: 10–24 hours
This step ensures the saturation of the piperidine ring and the removal of any unsaturated impurities, improving yield and purity.
Sulfonylation for Protection or Activation
Sulfonylation of the amino group or hydroxyl group may be performed to protect functional groups or activate them for further substitution. Common sulfonylating agents include methanesulfonyl chloride, p-toluenesulfonyl chloride, or their anhydrides.
- Reaction conditions :
- Sulfonylating agent: Methanesulfonyl chloride or p-toluenesulfonyl chloride
- Solvent: Non-polar solvents such as dichloromethane, cyclohexane, or toluene
- Base: Organic base or carbonate
- Temperature: Room temperature (10–40 °C)
This step facilitates subsequent nucleophilic substitution or improves compound stability during purification.
Chiral Resolution and Purification
Since the piperidine ring can have stereocenters, chiral resolution is often necessary to obtain the desired stereoisomer with high optical purity. This is achieved by crystallization or chromatographic methods after key synthetic steps.
Purification is typically performed by flash column chromatography on silica gel using solvent mixtures such as hexane and ethyl acetate in ratios like 80:20 to separate isomers and impurities effectively.
Summary Table of Preparation Steps and Conditions
| Step Number | Reaction Type | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-methylbenzyl chloride/bromide, toluene/xylene, base | Formation of ether linkage | 80–120 °C, 1–3 hours |
| 2 | Catalytic hydrogenation | Pd-C or Ru-C catalyst, MeOH/EtOH, H2 (5–10 MPa), 80–120 °C | Saturation of ring, removal of unsaturation | 10–24 hours |
| 3 | Sulfonylation | Methanesulfonyl chloride or p-toluenesulfonyl chloride, DCM, organic base | Protection or activation of groups | Room temperature, 1–4 hours |
| 4 | Chiral resolution | Crystallization or chromatography | Obtain optically pure isomer | Performed post key synthetic steps |
| 5 | Formation of hydrochloride salt | HCl in suitable solvent | Salt formation for stability and isolation | Final step for compound isolation |
Research Findings and Advantages of the Methods
- The use of easily available raw materials such as 2-methylbenzyl halides and piperidine derivatives makes the synthesis cost-effective and scalable for industrial applications.
- Catalytic hydrogenation under controlled pressure and temperature ensures high purity with minimal impurities.
- The sulfonylation step allows for selective protection and activation, facilitating downstream reactions with high yields.
- Chiral resolution techniques ensure the production of stereochemically pure compounds, essential for pharmaceutical efficacy.
- The overall synthetic route is designed to minimize hazardous byproducts and uses environmentally friendly solvents and reagents where possible, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
- Reagent in Organic Reactions : Utilized as a reagent in diverse organic reactions, facilitating the formation of new compounds.
Biology
- Biological Interactions : The compound has been studied for its interactions with biological systems. It may affect enzyme activity or receptor binding, which can lead to various biological effects.
- Potential Therapeutic Properties : Investigated for its possible therapeutic applications, including effects on neurotransmitter systems that could be beneficial for mood disorders.
Medicine
- Drug Development : The compound is being explored as a precursor for developing new pharmaceuticals. Its unique structure may impart specific biological activities that can be harnessed for therapeutic use.
Research indicates that 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride exhibits various biological activities:
- Antifungal Activity : Similar piperidine derivatives have shown effectiveness against fungi such as Candida and Aspergillus species.
- Cytotoxicity Against Cancer Cells : Case studies have indicated that modifications to the piperidine structure can enhance selectivity towards cancer cells, potentially leading to new anticancer agents.
Case Study 1: Antifungal Efficacy
In a controlled laboratory study, derivatives similar to this compound demonstrated significant antifungal activity against Candida albicans, reducing growth compared to control groups.
Case Study 2: Cytotoxicity Assessment
A study focusing on piperidine derivatives revealed that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7.
Mechanism of Action
The mechanism of action of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride
- Structure : The benzyl group is replaced with a 3-methyl-2-butenyl (prenyl) chain.
- Key Differences : The prenyl group introduces allylic unsaturation, which may enhance reactivity in alkylation or oxidation reactions compared to the aromatic 2-methylbenzyl group. This compound is cataloged as an intermediate (MFCD12026498) but lacks pharmacological data .
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine Hydrochloride
- Structure : Features a 2-chloro-6-fluorobenzyl group.
- Key Differences: Halogen substituents increase molecular weight (294.19 g/mol vs. The chlorine and fluorine atoms may enhance metabolic stability but reduce solubility in nonpolar solvents .
3-{[(4-Bromobenzyl)oxy]methyl}piperidine Hydrochloride
- Structure : Substitutes 2-methylbenzyl with 4-bromobenzyl.
- This compound (CAS 1220019-96-4) is noted for laboratory use but lacks detailed safety or efficacy data .
Positional Isomerism on the Piperidine Ring
4-(((4-Methylbenzyl)oxy)methyl)piperidine Hydrochloride
- Structure : The benzyloxy-methyl group is at the 4-position of piperidine instead of the 3-position.
- Key Differences : Positional isomerism can drastically alter conformational flexibility and interaction with chiral receptors. This compound (CAS 1353989-66-8) is listed as a research chemical (MFCD21098450) .
4-(2-Methyl-benzyloxymethyl)-piperidine Hydrochloride
- Structure : The 2-methylbenzyl group is retained, but the substituent is at the 4-position of piperidine.
- This compound (CAS 1289384-88-8) is cataloged with 95% purity .
Aromatic Group Replacements
Paroxetine-Related Impurities (e.g., USP Paroxetine Related Compound A)
- Structure : Contains a benzodioxol-5-yloxy group instead of 2-methylbenzyl.
- Key Differences: The benzodioxole ring (a methylenedioxy bridge) enhances electron density and metabolic resistance, making it critical for paroxetine’s serotonin reuptake inhibition.
3-(2-((3,5-Dimethoxybenzyl)oxy)ethyl)piperidine Hydrochloride
- Structure : Replaces 2-methylbenzyl with a 3,5-dimethoxybenzyl group attached via an ethyl chain.
- Key Differences : Methoxy groups improve solubility in polar solvents and may hydrogen-bond with biological targets. This compound (CAS 1220038-96-9) is used in pharmaceutical intermediates but lacks clinical data .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(((2-Methylbenzyl)oxy)methyl)piperidine HCl | Not Provided | C₁₄H₂₂ClNO | ~263.79 (estimated) | 2-Methylbenzyl, Piperidine-3-position |
| 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl | 1289386-70-4 | C₁₃H₁₈Cl₂FNO | 294.19 | 2-Cl, 6-F, Piperidine-3-position |
| 4-(((4-Methylbenzyl)oxy)methyl)piperidine HCl | 1353989-66-8 | C₁₄H₂₂ClNO | 263.79 | 4-Methylbenzyl, Piperidine-4-position |
| 3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl | 1220019-96-4 | C₁₃H₁₉BrClNO | 320.65 | 4-Br, Piperidine-3-position |
Key Findings and Implications
- Substituent Effects : Halogenation (Cl, F, Br) increases molecular weight and lipophilicity, which may improve target binding but reduce aqueous solubility. Methyl groups offer a balance of steric bulk and metabolic stability.
- Positional Isomerism : 3-substituted piperidines are more common in CNS-targeted drugs due to conformational preferences, while 4-substituted analogs may suit enzymes with larger active sites.
- Safety Considerations: Compounds like 3-(2-Methylphenoxy)piperidine HCl exhibit acute oral toxicity (Category 4) and skin irritation, necessitating careful handling .
Biological Activity
3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride, with the CAS number 1185303-83-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-methylbenzyl ether group. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. Research has shown that certain piperidine compounds can induce apoptosis in cancer cell lines through various mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : Some piperidine derivatives have been reported to increase ROS levels, leading to oxidative stress and subsequent cancer cell death.
- Inhibition of Enzymes : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.
A comparative study highlighted that specific piperidine derivatives demonstrated cytotoxicity in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
| Compound | Mechanism of Action | Cancer Cell Line Tested | IC50 Value |
|---|---|---|---|
| Piperidine Derivative A | ROS Generation | FaDu | 25 µM |
| Piperidine Derivative B | Enzyme Inhibition | MDA-MB-231 | 15 µM |
2. Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in managing symptoms of Alzheimer's disease.
In vitro studies have shown that certain piperidine-based compounds exhibit promising AChE inhibition rates, suggesting their potential as therapeutic agents for neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting AChE and BChE, the compound may help in increasing acetylcholine levels in the brain.
- Antioxidant Properties : Some studies indicate that piperidine derivatives possess antioxidant capabilities, which can protect neuronal cells from oxidative damage.
1. In Vitro Evaluation
A study conducted on a series of piperidine derivatives, including the target compound, evaluated their effects on SH-SY5Y neuroblastoma cells. The results indicated that these compounds had low neurotoxicity while effectively inhibiting AChE activity. Notably, one derivative showed an IC50 value of 30 µM against AChE, highlighting its potential for further development as an Alzheimer's treatment .
2. Structure-Activity Relationship (SAR)
Research on the SAR of piperidine derivatives has revealed that modifications to the benzyl group significantly affect biological activity. For instance, the introduction of electron-donating groups on the aromatic ring enhances enzyme inhibition potency . This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from oxidizers (per guidelines in ).
- Spill Management :
- Isolate the area, absorb spills with inert material (e.g., vermiculite), and dispose as hazardous waste .
- Toxicity Mitigation :
Advanced: How can reaction conditions be optimized to maximize synthesis yield?
Methodological Answer:
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency ().
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for substitution reactions ().
- Temperature Control : Maintain 60–80°C during ethoxylation to balance reaction rate and side-product formation.
- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of 2-methylbenzyl chloride to piperidine intermediate to ensure complete substitution .
Q. Data-Driven Approach :
- Track yield vs. time/temperature using DOE (Design of Experiments) and validate with LC-MS purity checks .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational models)?
Methodological Answer:
- Cross-Validation :
- Impurity Analysis :
- LC-MS (e.g., [M+H]⁺ = ~312.4 amu) to detect byproducts (e.g., ).
- Case Study : A 0.2% acetone impurity in NMR was resolved via fractional crystallization ().
Advanced: What in vitro/in vivo models are appropriate for studying its pharmacological activity?
Methodological Answer:
Q. Data Interpretation :
Advanced: How to assess environmental impact and biodegradation pathways?
Methodological Answer:
- OECD 301D Testing : Measure biodegradability in aqueous media over 28 days (similar to protocols in ).
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48h EC₅₀ testing (aligns with ).
- Soil Mobility : Column leaching studies (log Kₒₐₜ estimation via HPLC) .
- Persistence : Hydrolysis studies at pH 4–9 to simulate environmental stability ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
